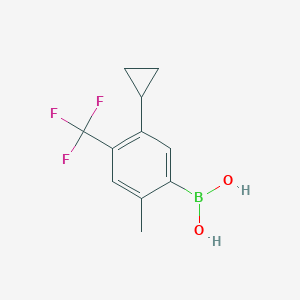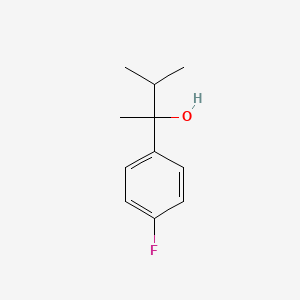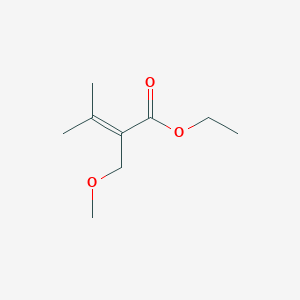
2-(1-Phenylvinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylvinyl)benzoic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by a 1-phenylvinyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Phenylvinyl)benzoic acid can be synthesized through a one-step Wittig reaction. The process involves the reaction of 2-benzoylbenzoic acid with methyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using the same principles as in laboratory synthesis. The key factors for industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain high yields of the desired product.
化学反応の分析
Types of Reactions
2-(1-Phenylvinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Ethyl-substituted benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学的研究の応用
2-(1-Phenylvinyl)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly nucleoside analogs that have therapeutic applications.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Phenylvinyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in glycosylation reactions, the compound acts as a glycosyl donor, facilitating the formation of glycosidic bonds. The ortho-(1-phenylvinyl) group enhances the reactivity of the benzoic acid moiety, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Benzoic acid: The parent compound, which lacks the 1-phenylvinyl group.
2-Phenylbenzoic acid: Similar structure but with a phenyl group instead of a 1-phenylvinyl group.
Cinnamic acid: Contains a vinyl group conjugated to a phenyl ring but lacks the benzoic acid moiety.
Uniqueness
2-(1-Phenylvinyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1-phenylvinyl groupThe compound’s ability to act as a versatile glycosyl donor further distinguishes it from other benzoic acid derivatives .
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
2-(1-phenylethenyl)benzoic acid |
InChI |
InChI=1S/C15H12O2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2,(H,16,17) |
InChIキー |
GUMNEYUSMFGMJT-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)


![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)


![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)


